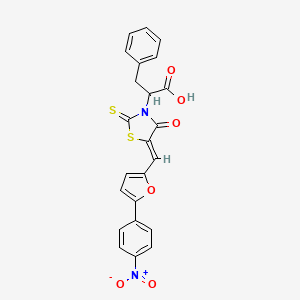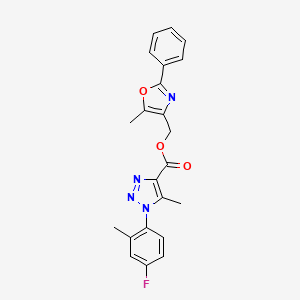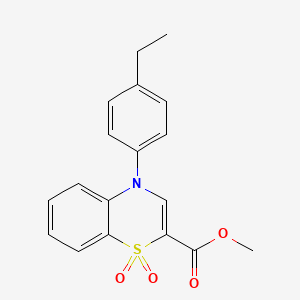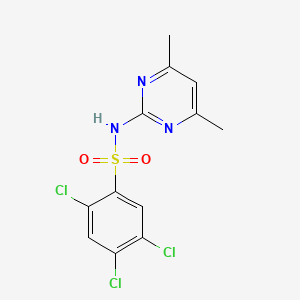![molecular formula C19H12Cl6O4 B2925797 [2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate CAS No. 301312-86-7](/img/structure/B2925797.png)
[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate” is a chemical compound with the linear formula C19H12Cl6O4 . It is a complex molecule that contains several functional groups, including a cyclopropyl group and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It has a molecular weight of 517.023 . Unfortunately, the specific 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Reactivity and Synthesis Techniques
Compounds similar to the one are often explored for their unique reactivity and potential in synthesis. For instance, Jończyk and Kmiotek-Skarżyńska (1992) studied the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane with phenols and alcohols, demonstrating the potential for creating diverse chemical structures through base-mediated reactions, which could be relevant for the synthesis of complex molecules including pharmaceuticals and materials (Jończyk & Kmiotek-Skarżyńska, 1992).
Polymerization and Materials Science
The living cyclopolymerization of 1,6-heptadiyne derivatives, as reported by Harold H. Fox et al. (1994), highlights the potential of using well-defined alkylidene complexes for the synthesis of polymers with high degrees of conjugation. This research underscores the importance of cyclopropane derivatives in the development of new materials with specific optical or physical properties, which could be extrapolated to the study compound (Harold H. Fox et al., 1994).
Agricultural Chemistry
In the realm of agricultural chemistry, the transformation of herbicides in soil, as studied by R. Y. Yih et al. (1970), provides a basis for understanding how cyclopropane derivatives might behave in environmental contexts. Such insights are critical for assessing the environmental impact and degradation pathways of agrochemicals, potentially including the compound of interest (R. Y. Yih et al., 1970).
Organic Synthesis and Cycloaddition Reactions
Research on donor-acceptor cyclopropanes and their reactions with iodobenzene dichloride to afford ring-opened products, as described by L. K. B. Garve et al. (2014), highlights the versatility of cyclopropane derivatives in organic synthesis. These reactions enable the creation of compounds with chlorine atoms adjacent to donor and acceptor groups, illustrating the potential utility in synthesizing structurally complex molecules (L. K. B. Garve et al., 2014).
Chemical Activation of Host Defence Mechanisms
The study by D. Cartwright et al. (1977) on the systemic fungicidal activity of a cyclopropane carboxylic acid derivative against rice blast disease suggests the potential of cyclopropane derivatives in plant protection. This research demonstrates how chemical compounds can activate natural resistance mechanisms in plants, offering a pathway to developing novel agrochemicals (D. Cartwright et al., 1977).
Safety And Hazards
Propiedades
IUPAC Name |
[2,2-dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl6O4/c20-9-1-3-11(15(22)5-9)17(26)28-7-13-14(19(13,24)25)8-29-18(27)12-4-2-10(21)6-16(12)23/h1-6,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQEOIBVGQSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC2C(C2(Cl)Cl)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


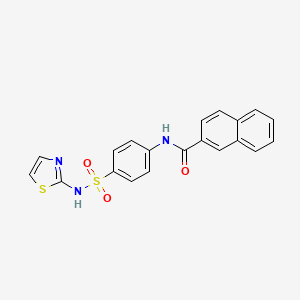
![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)
![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)
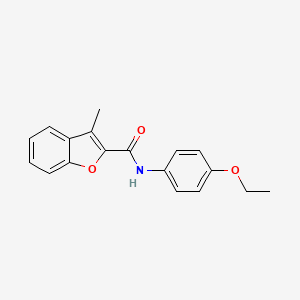

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)

